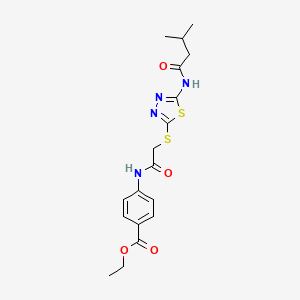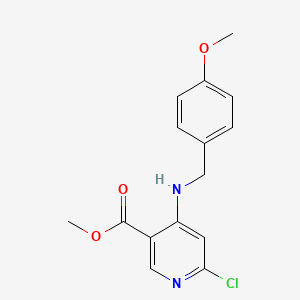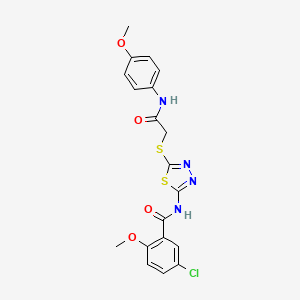
Ethyl 4-(2-((5-(3-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-((5-(3-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a synthetic organic compound known for its complex structure and diverse applications. This compound is particularly notable for its unique amalgamation of functional groups including esters, amides, and thiadiazoles, making it a valuable molecule in pharmaceutical and chemical research.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4-(2-((5-(3-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can be synthesized through multi-step organic synthesis techniques. The process typically begins with the synthesis of the 1,3,4-thiadiazole core. This is followed by successive amide and ester formation.
Step-by-Step Synthesis:
Formation of the 1,3,4-thiadiazole core: : Starting with a precursor such as thiosemicarbazide, cyclization reactions can be induced under acidic or basic conditions to form the thiadiazole ring.
Introduction of the amide functionality: : The 3-methylbutanamide group can be introduced through acylation reactions using appropriate reagents.
Formation of the ester linkage: : Finally, esterification with benzoic acid derivatives and ethyl alcohol leads to the formation of the desired compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors and controlled temperature and pressure conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions it Undergoes
This compound is known to undergo various types of reactions such as:
Oxidation: : Primarily affecting the thiadiazole ring or side-chain functional groups.
Reduction: : Involving the reduction of amide groups.
Substitution: : Such as nucleophilic substitution at the ester group or thiadiazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminium hydride (LiAlH4) are often employed.
Substitution: : Conditions may include the use of nucleophiles like amines or thiols under mild to moderate temperatures.
Major Products Formed
Oxidation: : May lead to carboxylic acids or sulfoxides.
Reduction: : Can result in primary amines.
Substitution: : Leads to a variety of substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 4-(2-((5-(3-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate finds its applications in diverse fields:
Chemistry
Used as a model compound in studying ester and amide bond stability.
Helps in the development of novel synthetic pathways and reaction mechanisms.
Biology
Explored for its potential bioactivity including antimicrobial and anti-inflammatory properties.
Serves as a scaffold for designing bioactive molecules.
Medicine
Investigated for its potential therapeutic applications in conditions like bacterial infections due to its antimicrobial properties.
Industry
Utilized in the production of specialty chemicals and intermediates.
Applied in material science for the development of functionalized polymers.
作用機序
Mechanism
The mechanism of action of Ethyl 4-(2-((5-(3-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves interaction with cellular components leading to inhibition or modification of target pathways.
Molecular Targets and Pathways
Antimicrobial Action: : Binds to bacterial enzymes, disrupting cellular processes.
Anti-inflammatory Action: : Inhibits specific signaling pathways involved in inflammation.
類似化合物との比較
Similar Compounds
Some similar compounds include:
Ethyl 4-(2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
Ethyl 4-(2-((5-(2-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
Comparison
Ethyl 4-(2-((5-(3-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate stands out due to its unique combination of ester, amide, and thiadiazole functionalities, offering distinct reactivity and bioactivity profiles compared to its analogs.
And there you have it! Quite the chemical marvel, isn't it?
特性
IUPAC Name |
ethyl 4-[[2-[[5-(3-methylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S2/c1-4-26-16(25)12-5-7-13(8-6-12)19-15(24)10-27-18-22-21-17(28-18)20-14(23)9-11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,19,24)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFBPYZVLAOHCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2721182.png)


![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2721185.png)

![9-methyl-6-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-9H-purine](/img/structure/B2721188.png)
![Methyl[(4-methylquinazolin-2-yl)methyl]amine](/img/structure/B2721191.png)




![N-(2H-1,3-benzodioxol-5-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2721199.png)
![1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}ethan-1-amine](/img/structure/B2721201.png)

